![molecular formula C9H16N4 B13188212 1-[2-(1h-Imidazol-4-yl)ethyl]piperazine CAS No. 381721-54-6](/img/structure/B13188212.png)
1-[2-(1h-Imidazol-4-yl)ethyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1h-Imidazol-4-yl)ethyl]piperazine is a compound that features both an imidazole ring and a piperazine ring The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the piperazine ring is a six-membered ring containing two nitrogen atoms at opposite positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1h-Imidazol-4-yl)ethyl]piperazine typically involves the reaction of imidazole derivatives with piperazine derivatives. One common method involves the alkylation of imidazole with a suitable alkyl halide, followed by the reaction with piperazine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(1h-Imidazol-4-yl)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the imidazole ring, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
1-[2-(1h-Imidazol-4-yl)ethyl]piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1-[2-(1h-Imidazol-4-yl)ethyl]piperazine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-[2-(1h-Imidazol-4-yl)ethyl]piperazine can be compared with other similar compounds, such as:
1-(2-Imidazol-1-yl)ethylamine: This compound features an imidazole ring and an ethylamine group, but lacks the piperazine ring.
1-(2-Imidazol-1-yl)ethylbenzene: This compound features an imidazole ring and an ethylbenzene group, but lacks the piperazine ring.
1-(2-Imidazol-1-yl)ethylmethane: This compound features an imidazole ring and an ethylmethane group, but lacks the piperazine ring.
The uniqueness of this compound lies in the presence of both the imidazole and piperazine rings, which can confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
381721-54-6 |
|---|---|
Fórmula molecular |
C9H16N4 |
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
1-[2-(1H-imidazol-5-yl)ethyl]piperazine |
InChI |
InChI=1S/C9H16N4/c1(9-7-11-8-12-9)4-13-5-2-10-3-6-13/h7-8,10H,1-6H2,(H,11,12) |
Clave InChI |
IEDZFJRRPRENCK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CCC2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


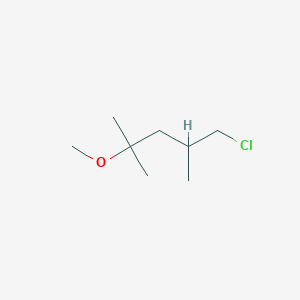
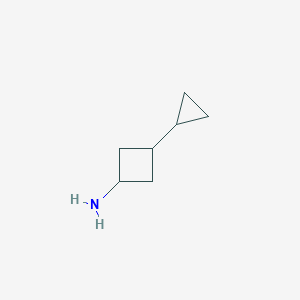
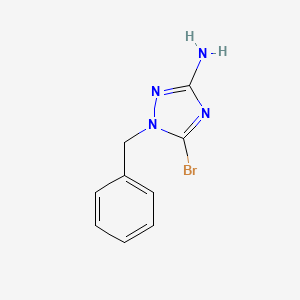
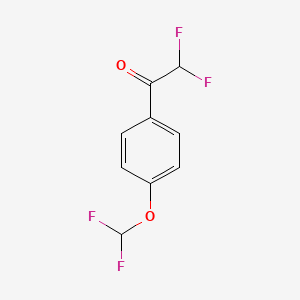
![1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL](/img/structure/B13188147.png)
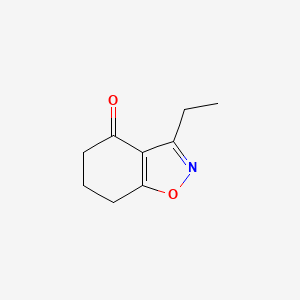

![(1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine](/img/structure/B13188173.png)
![1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13188176.png)
![4-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13188188.png)
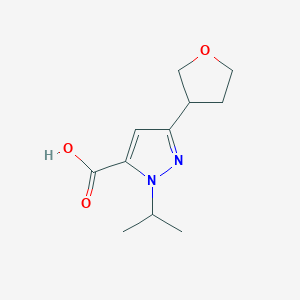
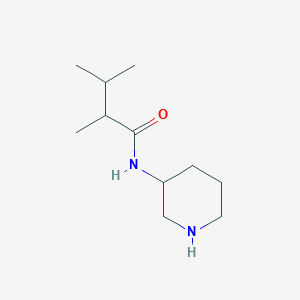
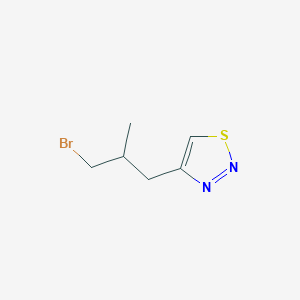
![1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13188206.png)
